Z-8-Dodecen-1-ol

Catalog No.
S759531
CAS No.
40642-40-8
M.F
C₁₂H₂₄O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-8-Dodecen-1-ol

CAS Number

40642-40-8

Product Name

Z-8-Dodecen-1-ol

IUPAC Name

(Z)-dodec-8-en-1-ol

Molecular Formula

C₁₂H₂₄O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4-

InChI Key

YEQONIQGGSENJQ-UHFFFAOYSA-N

SMILES

CCCC=CCCCCCCCO

Synonyms

(Z)-8-Dodecen-1-ol; (8Z)-Dodec-8-en-1-ol; (Z)-8-Dodecenyl Alcohol

Canonical SMILES

CCCC=CCCCCCCCO

Isomeric SMILES

CCC/C=C\CCCCCCCO

Biodegradable Lubricant Research:

Due to its fatty alcohol structure and potential biodegradability, (Z)-8-Dodecen-1-ol could be explored as a green alternative to traditional lubricants used in various industrial applications. Research suggests that fatty alcohols possess lubricating properties . Additionally, their biodegradability minimizes environmental impact compared to petroleum-based lubricants . Further research is needed to evaluate the specific effectiveness and biodegradability of (Z)-8-Dodecen-1-ol in lubricative applications.

Surfactant Development:

Fatty alcohols like (Z)-8-Dodecen-1-ol can be modified to create surfactants, which are molecules that reduce surface tension and facilitate various processes. Surfactants have diverse applications in scientific research, including:

  • Protein studies: Surfactants can be used to solubilize and stabilize membrane proteins for research purposes .
  • Drug delivery: Surfactants are crucial components in many drug delivery systems, aiding in drug dissolution and transport .
  • Nanoparticle synthesis: Surfactants are often employed in the synthesis and stabilization of nanoparticles used in various research fields .

Exploring (Z)-8-Dodecen-1-ol as a potential precursor for developing novel, biodegradable surfactants could be a valuable area of research.

Material Science Applications:

Fatty alcohols like (Z)-8-Dodecen-1-ol can be utilized in material science research for various purposes, such as:

  • Polymer synthesis: Fatty alcohols can be incorporated into polymer chains, potentially influencing properties like flexibility and hydrophobicity .
  • Composite materials: Fatty alcohols can be used as modifiers in composite materials, potentially affecting their mechanical and physical properties .

Z-8-Dodecen-1-ol is a straight-chain fatty alcohol with the molecular formula C12H24OC_{12}H_{24}O and a molecular weight of approximately 184.3184 g/mol. This compound is characterized by a double bond in its structure, specifically at the 8th carbon position, which is in the Z configuration. It is often referred to as (Z)-8-Dodecen-1-ol and is known for its role as a pheromone component in various lepidopteran species, particularly the oriental fruit moth (Grapholita molesta) .

  • Disruption of cell membranes: The long chain and the hydroxyl group might interact with and damage the insect's cell membranes.
  • Interference with metabolic processes: The molecule might disrupt vital metabolic pathways within the insect.
Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to yield (Z)-8-Dodecenal or (Z)-8-Dodecenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
  • Esterification: It can react with acids to form esters, which are often used in pheromone formulations.
  • Hydrogenation: The double bond can be hydrogenated to form dodecan-1-ol, increasing its saturation.

Z-8-Dodecen-1-ol exhibits significant biological activity, primarily as a pheromone. It plays a crucial role in the mating behavior of certain moth species, acting as an attractant for males during the reproductive season. Its effectiveness as a pheromone has been exploited in pest management strategies, particularly in traps designed to monitor and control populations of the oriental fruit moth and other related pests .

The synthesis of Z-8-Dodecen-1-ol can be achieved through various methods:

  • Reduction of Fatty Acids: Starting from fatty acids such as oleic acid, Z-8-Dodecen-1-ol can be synthesized via reduction processes.
  • Alkene Hydroboration-Oxidation: An alkene precursor can undergo hydroboration followed by oxidation to yield the alcohol.
  • Direct Synthesis from Dodecene: Dodecene can be subjected to hydroformylation followed by reduction to obtain Z-8-Dodecen-1-ol .

Z-8-Dodecen-1-ol has several applications:

  • Pest Control: Used in mating disruption strategies for pest management, particularly in orchards.
  • Fragrance Industry: Employed in the formulation of perfumes due to its pleasant odor profile.
  • Research: Utilized in studies related to insect behavior and chemical ecology .

Studies on Z-8-Dodecen-1-ol have focused on its interactions with various biological systems:

  • Behavioral Studies: Research has demonstrated that male moths are significantly attracted to this compound, highlighting its role in sexual communication.
  • Chemical Ecology: Investigations into how this pheromone affects population dynamics and mating success among lepidopteran species have been conducted .

Z-8-Dodecen-1-ol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
(E)-8-Dodecen-1-olFatty AlcoholDifferent geometric isomer (E configuration)
(Z)-9-Dodecen-1-olFatty AlcoholDouble bond at position 9
(Z)-7-DodecenalAldehydeContains an aldehyde functional group
(Z)-8-Dodecenoic AcidFatty AcidCarboxylic acid derivative

Z-8-Dodecen-1-ol's unique Z configuration at the 8th carbon distinguishes it from other similar compounds, affecting its biological activity and applications in pest management .

The discovery of Z-8-Dodecen-1-ol traces to the 1970s during investigations into the sex pheromones of tortricid moths. Early gas chromatography-mass spectrometry (GC-MS) analyses of female G. molesta gland extracts identified a ternary blend comprising (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), and Z-8-Dodecen-1-ol (Z8-12:OH) at a ratio of 100:6:10 . This alcohol, though present in smaller quantities, proved critical for male attraction in field trials, distinguishing it from structurally similar compounds like codlemone (E,E-8,10-dodecadien-1-ol) .

Key Milestones:

  • 1979: First identification in G. molesta pheromone glands .
  • 1986: Confirmation of behavioral synergism with acetate components .
  • 2002: Commercial adoption in mating disruption formulations (e.g., Isomate-M) .

Significance in Semiochemical Communication

Z-8-Dodecen-1-ol operates within a finely tuned chemical signaling system:

Table 1: Physicochemical Properties of Z-8-Dodecen-1-ol

PropertyValue
Molecular Weight184.32 g/mol
Boiling Point260.4±9.0°C (760 Torr)
Density (20°C)0.846±0.06 g/cm³
Vapor Pressure (25°C)0.0032 mmHg
SolubilityChloroform, Methanol (slight)

This alcohol enhances the stability and specificity of pheromone blends. Electrophysiological studies reveal that G. molesta males possess olfactory receptor neurons (ORNs) highly sensitive to Z8-12:Ac (EC₅₀ = 10⁻⁶ M) but exhibit no direct response to Z8-12:OH alone . Instead, the alcohol modulates central nervous system processing, amplifying attraction when combined with acetates .

Research Evolution and Current Scientific Landscape

Recent advances have refined synthesis protocols and ecological applications:

Synthesis Innovations:

  • Wittig Reaction: High-yield (85–92%) production using 8-hydroxyoctyltriphenylphosphonium salts under NaNH₂ catalysis .
  • Green Chemistry: Solvent-free methods employing ionic liquids reduce environmental impact .

Table 2: Field Efficacy of Z-8-Dodecen-1-ol in Pest Control

FormulationRelease Rate (μg/day)Mating Disruption (%)
CheckMate® OFM-SL1.2–2.589–94
Isomate-M Rosso0.8–1.678–85
SemiosOFMEco0.15*91–96

*Component of a 10.59% Z8-12:Ac blend.

Current research explores nanoencapsulation to prolong field persistence and mitigate volatilization losses . Additionally, CRISPR-Cas9 editing of G. molesta pheromone biosynthesis genes aims to disrupt Z8-12:OH production, offering genetic control strategies .

XLogP3

4.2

UNII

1I624SQJ40

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

40642-40-8

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

8-Dodecen-1-ol, (8Z)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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